6-(Azepan-1-yl)-5-nitropyrimidin-4-amine
Overview
Description
6-(Azepan-1-yl)-5-nitropyrimidin-4-amine is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine ring substituted with a nitro group and an azepane moiety, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azepan-1-yl)-5-nitropyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Azepane Substitution: The azepane moiety is introduced via nucleophilic substitution, where an azepane derivative reacts with the pyrimidine ring, typically in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(Azepan-1-yl)-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Substitution: Sodium hydride, azepane derivative, aprotic solvent (e.g., dimethylformamide).
Oxidation: Potassium permanganate, aqueous medium.
Major Products Formed
Reduction: 6-(1-azepanyl)-5-amino-4-pyrimidinamine.
Substitution: Various substituted pyrimidinamine derivatives.
Oxidation: Oxidized azepane derivatives.
Scientific Research Applications
6-(Azepan-1-yl)-5-nitropyrimidin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Azepan-1-yl)-5-nitropyrimidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The azepane moiety may enhance the compound’s binding affinity to specific targets, contributing to its overall activity.
Comparison with Similar Compounds
Similar Compounds
- 6-(1-azepanyl)-4-(4-benzhydryl-1-piperazinyl)-1-phenyl-1H-pyrazolo(3,4-d)pyrimidine .
- 6-(1-azepanyl)phenanthridine .
- 6-(1-azepanyl)-3-isopropyl[1,2,4]triazolo[4,3-b]pyridazine .
Uniqueness
6-(Azepan-1-yl)-5-nitropyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-(azepan-1-yl)-5-nitropyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O2/c11-9-8(15(16)17)10(13-7-12-9)14-5-3-1-2-4-6-14/h7H,1-6H2,(H2,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWSBVOTVQDIKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=NC(=C2[N+](=O)[O-])N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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